D-Galactose-d1-4

Description

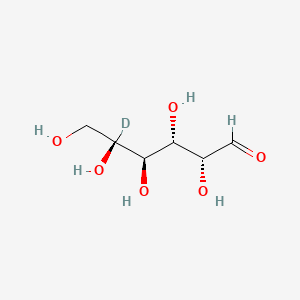

D-Galactose-d1-4 is a deuterated derivative of D-galactose, a monosaccharide with the chemical formula C₆H₁₂O₆. Its structure includes a galactose unit substituted at the 1-4 position, likely involving isotopic labeling (deuteration) to enable advanced spectroscopic studies, such as nuclear magnetic resonance (NMR) analysis. The compound exhibits distinct NMR characteristics, including large vicinal couplings between H-1, H-2, and H-3 (J ~3–4 Hz) and smaller couplings between H-3, H-4, and H-4. Key chemical shifts for C-3 (δC 77.7 ppm) and C-4 (δC 79.1 ppm) further differentiate it from non-deuterated analogs . These features make this compound valuable in tracking metabolic pathways, studying glycosylation mechanisms, and analyzing carbohydrate-protein interactions with enhanced precision.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D |

InChI Key |

GZCGUPFRVQAUEE-CAXGRQCFSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .

Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .

Scientific Research Applications

Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .

Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .

Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .

Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .

Mechanism of Action

D-Galactose-d1-4 exerts its effects through interactions with specific cell receptors and metabolic pathways. It is involved in the Leloir pathway of galactose metabolism, where it is converted to glucose-1-phosphate and subsequently enters glycolysis . The compound also influences oxidative stress and mitochondrial function, contributing to its role in aging and cellular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and research-based distinctions between D-Galactose-d1-4 and related galactose derivatives:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings and Distinctions

Structural Variations: this compound is distinguished by deuterium substitution, which enhances NMR signal resolution for tracking molecular interactions. In contrast, lactose and lactobiose are non-deuterated disaccharides with natural reducing ends . NAGAG incorporates an N-acetylgalactosamine (GalNAc) residue linked to galactose, forming a structural motif critical for antigenicity and enzyme resistance .

Physicochemical Properties :

- Solubility : Lactose and lactobiose exhibit high water solubility (~20 g/100 mL at 25°C), whereas deuterated compounds like this compound may show slight solubility differences due to isotopic effects .

- Stability : NAGAG’s N-acetyl group enhances stability against glycosidases, making it suitable for prolonged in vivo studies, unlike lactose, which is rapidly hydrolyzed in the gut .

Research Applications: this compound is pivotal in NMR-based metabolic studies, while lactose serves as a model substrate for digestive enzyme research . NAGAG’s role in blood group antigens and cancer cell surfaces underscores its utility in immunology and diagnostics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.